Application Summary: Safrazine hydrochloride has been explored for its potential in neuroscience, particularly in the study of monoamine oxidase inhibitors (MAOIs) and their effects on neural pathways related to mood disorders .
Methods of Application: In experimental setups, Safrazine hydrochloride is administered to animal models to observe its impact on monoamine levels in the brain. Techniques like microdialysis are used to measure neurotransmitter levels, while behavioral assays assess the compound’s effects on mood-related behaviors .
Results and Outcomes: Studies have shown that Safrazine hydrochloride can alter monoamine levels, providing insights into the treatment mechanisms for depression and other mood disorders. Quantitative data from these studies indicate significant changes in neurotransmitter concentrations post-administration .
Application Summary: In pharmacology, Safrazine hydrochloride’s role as a MAOI has been investigated for its therapeutic effects on depression and Parkinson’s disease .
Methods of Application: Clinical trials have been conducted where Safrazine hydrochloride is given to patients under controlled conditions, monitoring its pharmacokinetics and pharmacodynamics.
Results and Outcomes: The trials have yielded data on the drug’s efficacy, with some patients showing improvement in symptoms.
Application Summary: Safrazine hydrochloride is studied in biochemistry for its inhibitory effects on enzymes involved in neurotransmitter catabolism .
Methods of Application: Biochemical assays are used to determine the inhibitory concentration (IC50) of Safrazine hydrochloride against specific enzymes. These assays often involve spectrophotometric methods to measure enzyme activity.
Results and Outcomes: The compound has been found to effectively inhibit monoamine oxidase, with IC50 values being determined for various enzyme isoforms. This data contributes to understanding the drug’s potential for treating biochemical imbalances in the brain .
Application Summary: Molecular biology research has utilized Safrazine hydrochloride in the study of gene expression related to neurotransmitter synthesis .
Methods of Application: Safrazine hydrochloride is used to treat cell cultures, followed by RNA extraction and quantitative PCR to measure changes in gene expression levels.
Results and Outcomes: Results have shown that treatment with Safrazine hydrochloride can lead to upregulation of genes involved in neurotransmitter synthesis, suggesting a molecular basis for its pharmacological effects .
Application Summary: Clinical research has investigated the use of Safrazine hydrochloride in treating nocturnal periodic hypoxemia in patients with Duchenne muscular dystrophy .
Methods of Application: Patients are administered Safrazine hydrochloride before sleep, and their oxygen levels are monitored throughout the night using pulse oximetry.
Results and Outcomes: Studies report that periodic hypoxemia was alleviated within two weeks of treatment, indicating the drug’s potential for managing sleep-related breathing disorders .
Application Summary: Medicinal chemistry explores the structural modification of Safrazine hydrochloride to enhance its therapeutic profile and reduce side effects .
Methods of Application: Chemical synthesis and structure-activity relationship (SAR) studies are conducted to create analogs of Safrazine hydrochloride with improved pharmacological properties.
Results and Outcomes: These efforts have led to the development of new compounds with similar MAOI activity but potentially fewer side effects, expanding the options for treating conditions like depression and anxiety .
Application Summary: Safrazine hydrochloride has been studied for its psychopharmacological applications, particularly in the treatment of antidepressant-resistant depressions (ARD) .
Methods of Application: The compound is administered in conjunction with other treatments such as electroconvulsive therapy (ECT) to evaluate its effectiveness in ARD cases. Dosage and response are closely monitored through clinical assessments and patient self-reports.
Results and Outcomes: Clinical studies have indicated that Safrazine hydrochloride, when used with ECT, can be effective in treating ARD. The high incidence of side effects and dietary restrictions limits its widespread use .
Application Summary: In chemical proteomics, Safrazine hydrochloride is used to study protein interactions and functions related to monoamine oxidase activity .
Methods of Application: Proteomic techniques such as affinity chromatography coupled with mass spectrometry are employed to identify proteins that interact with Safrazine hydrochloride.
Results and Outcomes: The studies have led to the identification of several proteins that bind to Safrazine hydrochloride, providing insights into the molecular mechanisms of MAOI drugs and their potential off-target effects .
Application Summary: Safrazine hydrochloride has been explored for its use in sleep medicine, particularly in managing sleep-related breathing disorders .
Methods of Application: Patients with conditions like nocturnal periodic hypoxemia are treated with Safrazine hydrochloride, and their sleep patterns are monitored using polysomnography.
Results and Outcomes: The treatment has shown promise in reducing episodes of hypoxemia during sleep, improving overall sleep quality and patient well-being .
Application Summary: Neuropharmacological research has investigated Safrazine hydrochloride’s effects on cognitive functions and neurodegenerative diseases .
Methods of Application: Animal models with induced cognitive deficits are treated with Safrazine hydrochloride to assess its neuroprotective properties. Behavioral tests and neuroimaging techniques are used to evaluate cognitive improvements.
Results and Outcomes: Preliminary results suggest that Safrazine hydrochloride may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases and improving cognitive functions .
Application Summary: Safrazine hydrochloride is being examined in experimental therapeutics for its potential to treat various psychiatric and neurological disorders .
Methods of Application: Experimental therapeutic trials involve administering Safrazine hydrochloride to patients with specific disorders, followed by a series of clinical evaluations to monitor therapeutic outcomes.
Results and Outcomes: While some trials have shown positive outcomes, the use of Safrazine hydrochloride is carefully considered due to its irreversible inhibition of monoamine oxidase and associated risks .
Application Summary: Molecular pharmacology studies focus on Safrazine hydrochloride’s interaction with monoamine oxidase at the molecular level .
Methods of Application: In vitro assays are conducted to observe the binding affinity of Safrazine hydrochloride to the enzyme, using techniques like X-ray crystallography to elucidate the binding sites.
Results and Outcomes: These studies have provided detailed information on the molecular interactions between Safrazine hydrochloride and monoamine oxidase, contributing to the design of more selective and safer MAOIs .
Safrazine hydrochloride is a chemical compound classified as a member of the hydrazine family, specifically known for its role as a non-selective and irreversible inhibitor of monoamine oxidases. Originally introduced as an antidepressant in the 1960s, its use has since been discontinued. The compound's chemical formula is and it has a molecular weight of approximately 244.72 g/mol .
Safrazine hydrochloride features a benzodioxole structure, characterized by a benzene ring fused to a dioxole moiety. This structural configuration contributes to its unique pharmacological properties. The IUPAC name for safrazine hydrochloride is [4-(2H-1,3-benzodioxol-5-yl)butan-2-yl]hydrazine hydrochloride .
Safrazine hydrochloride acts as an irreversible inhibitor of monoamine oxidase (MAO) enzymes []. MAO enzymes are responsible for breaking down certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. By inhibiting MAO, Safrazine hydrochloride increases the levels of these neurotransmitters, which was thought to contribute to its potential antidepressant effects [].
As an irreversible monoamine oxidase inhibitor, safrazine hydrochloride interacts with monoamine oxidase enzymes, inhibiting their activity. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. The primary chemical reaction can be summarized as follows:
This mechanism underlies its potential antidepressant effects.
Safrazine hydrochloride can be synthesized through various methods involving hydrazine derivatives and benzodioxole compounds. A common synthetic pathway includes:
These steps highlight the importance of careful control over reaction conditions to ensure high yields and purity .
Historically, safrazine hydrochloride was used as an antidepressant due to its ability to increase neurotransmitter levels in the brain. Although it is no longer widely used for this purpose, research continues into its potential applications in other areas, such as:
Several compounds share structural or functional similarities with safrazine hydrochloride. These include:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
Phenelzine | Monoamine Oxidase Inhibitor | Irreversible MAOI | Used for treatment-resistant depression |
Tranylcypromine | Monoamine Oxidase Inhibitor | Irreversible MAOI | Shorter half-life than safrazine |
Isocarboxazid | Monoamine Oxidase Inhibitor | Irreversible MAOI | Less commonly used |
Selegiline | Selective Monoamine Oxidase Inhibitor | Selective for MAO-B | Used in Parkinson's disease |
Safrazine hydrochloride's uniqueness lies in its specific structural attributes and its historical context as an antidepressant within the hydrazine class. Its irreversible inhibition mechanism sets it apart from selective inhibitors like selegiline, which target specific isoforms of monoamine oxidase.
The discovery of safrazine hydrochloride is rooted in the mid-20th-century exploration of hydrazine derivatives for psychiatric applications. Following the serendipitous identification of iproniazid’s antidepressant properties in 1952, researchers synthesized numerous hydrazine-based analogs to optimize monoamine oxidase (MAO) inhibition. Safrazine emerged in the 1960s as part of this effort, distinguished by its benzodioxole ring, which enhanced lipid solubility and central nervous system penetration.
Safrazine hydrochloride was briefly marketed as an antidepressant but withdrawn due to severe adverse reactions and high relapse rates. Unlike later reversible MAO-A inhibitors (e.g., moclobemide), its irreversible, non-selective action on both MAO-A and MAO-B isoforms led to prolonged neurotransmitter accumulation, increasing risks of hypertensive crises and hepatotoxicity. Despite its clinical obsolescence, safrazine remains a benchmark compound in studies of MAO inhibition dynamics.
Safrazine hydrochloride exists as a solid powder under standard laboratory conditions [1] [2]. While specific appearance characteristics such as color and crystal morphology are not comprehensively documented in the available literature, the compound is typically supplied as a dry powder form by chemical suppliers [3] [4]. The physical state reflects the ionic nature of this hydrochloride salt, where the addition of hydrochloric acid to the parent Safrazine base enhances stability and handling properties compared to the free base form [1] [5].
Based on structural analysis, Safrazine hydrochloride belongs to the benzodioxole family of compounds [6] [7]. The benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring, which is connected to a butylhydrazine chain in the Safrazine structure [1]. This structural framework contributes to the solid-state properties of the compound under ambient conditions.
Comparative analysis with related hydrazine hydrochloride salts indicates that such compounds typically form white to off-white crystalline solids [5] [8]. Hydrazine monohydrochloride, a structurally related compound, appears as white orthorhombic crystals with hygroscopic properties [8]. Given the structural similarities, Safrazine hydrochloride likely exhibits comparable physical characteristics.
The solubility profile of Safrazine hydrochloride demonstrates characteristic behavior for organic hydrochloride salts. The compound exhibits solubility in dimethyl sulfoxide (DMSO) [9], which is consistent with its organic structure containing both polar and nonpolar regions. The benzodioxole moiety provides aromatic character, while the hydrazine hydrochloride portion contributes significant polarity and hydrogen bonding capability.
Water solubility data for Safrazine hydrochloride are not explicitly available in the current literature. However, structural considerations suggest moderate water solubility due to the presence of the hydrochloride salt function, which typically enhances aqueous solubility compared to free base forms [5]. The parent benzodioxole core structure has limited water solubility (0.2 g/100 mL at 25°C for 1,3-benzodioxole) [10], but the hydrazine hydrochloride modification significantly alters this property.
Regarding partition coefficients, the parent compound Safrazine (without the hydrochloride salt) has a reported LogP value of approximately 2.3 [11], indicating moderate lipophilicity. The addition of the hydrochloride salt group would be expected to reduce the partition coefficient, making the compound more hydrophilic. This is consistent with general principles of medicinal chemistry where salt formation is employed to improve water solubility and bioavailability [12].
The topological polar surface area (TPSA) of 56.5 Ų [2] provides insight into the compound's permeability characteristics. This value falls within an acceptable range for oral bioavailability, as compounds with TPSA values below 140 Ų generally exhibit better absorption properties.
Safrazine hydrochloride possesses significant hydrogen bonding capacity, with three hydrogen bond donors and four hydrogen bond acceptors [2]. This hydrogen bonding profile is crucial for understanding the compound's solubility, crystal packing, and biological interactions.
The hydrogen bond donors in Safrazine hydrochloride include:
The hydrogen bond acceptors comprise:
Studies on related azole-containing compounds demonstrate that hydrogen bonding interactions significantly influence molecular stability and intermolecular associations [13]. The hydrazine functionality in Safrazine hydrochloride can participate in both conventional N-H···O hydrogen bonds and N-H···Cl interactions with the chloride counterion.
The benzodioxole ring system contributes to the hydrogen bonding network through its oxygen atoms, which can serve as hydrogen bond acceptors. Research on benzodioxole derivatives indicates that the methylenedioxy bridge creates a rigid, planar structure that influences the spatial arrangement of hydrogen bonding sites [14].
The racemic stereochemistry of Safrazine hydrochloride, with one undefined stereocenter [2], affects the three-dimensional arrangement of hydrogen bonding groups. This stereochemical factor influences crystal packing and potentially affects the compound's physical properties such as melting point and solubility.
Safrazine hydrochloride has a molecular weight of 244.72 g/mol [6] [2], reflecting the combined mass of the organic Safrazine base (C₁₁H₁₆N₂O₂, 208.26 g/mol) and the associated hydrochloric acid (36.46 g/mol). The exact mass is 244.0978555 Da [2], providing precise mass information essential for analytical applications and mass spectrometric identification.
The molecular formula C₁₁H₁₇ClN₂O₂ indicates the composition following protonation of the hydrazine nitrogen by hydrochloric acid [6] [2]. This formulation reflects the salt formation process where the basic hydrazine nitrogen accepts a proton from hydrochloric acid, creating the hydrazinium chloride salt.
Monoisotopic mass determination yields a value of 244.0978555 Da [2], which corresponds to the mass of the most abundant isotopic composition. This parameter is particularly important for high-resolution mass spectrometry applications and structural confirmation studies.
The heavy atom count of 16 [2] includes all non-hydrogen atoms in the molecule: 11 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom. This count is relevant for various computational chemistry applications and molecular descriptor calculations.
Parameter | Value | Units |
---|---|---|
Molecular Weight | 244.72 | g/mol |
Exact Mass | 244.0978555 | Da |
Monoisotopic Mass | 244.0978555 | Da |
Heavy Atom Count | 16 | atoms |
Molecular Formula | C₁₁H₁₇ClN₂O₂ | - |
Safrazine hydrochloride contains four rotatable bonds [2], which significantly influences its conformational flexibility and molecular dynamics. These rotatable bonds are primarily located in the alkyl chain connecting the benzodioxole ring system to the hydrazine moiety.
The rotatable bonds in Safrazine hydrochloride include:
This moderate rotatable bond count places Safrazine hydrochloride within acceptable ranges for drug-like molecules according to Lipinski's rule of five and related medicinal chemistry guidelines [15]. Compounds with fewer than 10 rotatable bonds generally exhibit favorable pharmacokinetic properties, as excessive conformational flexibility can negatively impact binding affinity and membrane permeability.
The conformational flexibility imparted by these rotatable bonds allows the molecule to adopt multiple three-dimensional arrangements. This flexibility is important for:
Research on bond rotation barriers indicates that electrostatic interactions play a dominant role in determining rotational energy profiles [16]. For Safrazine hydrochloride, the presence of polar groups (hydrazine, benzodioxole oxygens) and the chloride counterion creates an electrostatic environment that influences conformational preferences.
The benzodioxole ring system remains rigid due to its fused aromatic structure, providing a conformationally constrained anchor point. This rigidity contrasts with the flexible alkyl chain, creating a molecule with both rigid and flexible regions - a common feature in bioactive compounds that balances binding specificity with conformational adaptability.
Computational modeling studies of similar benzodioxole-containing compounds suggest that the methylenedioxy bridge restricts rotation around the aromatic system while allowing significant flexibility in the aliphatic chain [14]. This structural organization influences both the compound's physicochemical properties and its potential biological interactions.
Conformational Parameter | Value | Implication |
---|---|---|
Rotatable Bond Count | 4 | Moderate flexibility |
Undefined Stereocenters | 1 | Racemic mixture |
Rigid Ring Systems | 2 | Benzodioxole constraint |
Flexible Chain Length | 3 carbons | Optimal for binding |